Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro-
Description
Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-acetylphenyl group, a methyl group at position 2, and a nitro group at position 3. This compound is synthesized via Claisen-Schmidt condensation between N-(4-acetylphenyl)benzenesulfonamide and aldehydes, as demonstrated in studies involving sulfonamide chalcone hybrids . The acetylphenyl moiety enhances electron-withdrawing properties, while the nitro and methyl groups influence steric and electronic interactions, making it a versatile scaffold for medicinal chemistry. It has been explored for applications in drug discovery, particularly in synthesizing cytotoxic agents and enzyme inhibitors .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-methyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-10-3-8-14(17(19)20)9-15(10)23(21,22)16-13-6-4-12(5-7-13)11(2)18/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTNPWPOSIRTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387931 | |
| Record name | Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106240-10-2 | |
| Record name | Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. One common method involves the reaction of benzenesulfonyl chloride with an amine to form the sulfonamide. The acetylphenyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and an appropriate catalyst. The methyl and nitro groups are then introduced through nitration and methylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Reduction of Nitro Group: Formation of N-(4-acetylphenyl)-2-methyl-5-aminobenzenesulfonamide.
Reduction of Acetyl Group: Formation of N-(4-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide.
Substitution Reactions: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for N-(4-acetylphenyl)-2-methyl-5-nitro-benzenesulfonamide is . The structure features a benzenesulfonamide moiety, which is known for its biological activity, particularly in the inhibition of specific enzymes.
Medicinal Applications
1. Anticancer Activity
Research indicates that N-(4-acetylphenyl)-2-methyl-5-nitro-benzenesulfonamide exhibits potent inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. The compound's mechanism involves selective inhibition of CA IX, leading to reduced tumor cell proliferation under hypoxic conditions typical of solid tumors. Studies have shown IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity for CA IX over other isozymes .
2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activities against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. In vitro studies demonstrated significant inhibition rates, with some derivatives achieving up to 80% inhibition at specific concentrations .
3. Antiviral Research
In the context of HIV research, derivatives of benzenesulfonamides have been synthesized and tested for their ability to inhibit HIV-1 capsid protein. These compounds have shown promising antiviral activity, with some exhibiting sub-micromolar effectiveness .
Biological Research Applications
1. Enzyme Inhibition Studies
The compound has been used extensively in enzyme kinetics studies, particularly focusing on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Various derivatives were synthesized and evaluated for their inhibitory effects using enzymatic assays, revealing potential therapeutic applications in neurodegenerative diseases .
2. Antioxidant Activities
N-(4-acetylphenyl)-2-methyl-5-nitro-benzenesulfonamide has been assessed for its antioxidant properties using DPPH and nitric oxide scavenging assays. These studies indicate that certain derivatives possess significant antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .
Industrial Applications
1. Pharmaceutical Synthesis
This compound serves as an intermediate in the synthesis of more complex pharmaceuticals. Its versatility allows it to be used as a building block in organic synthesis, facilitating the development of new drugs with enhanced efficacy and safety profiles .
2. Material Science
In addition to its biological applications, N-(4-acetylphenyl)-2-methyl-5-nitro-benzenesulfonamide is being explored for its potential use in developing new materials, particularly those requiring specific chemical functionalities or enhanced mechanical properties.
Case Studies
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The acetylphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- is best understood by comparing it with analogous sulfonamide derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Insights :
Functional Group Influence :
- The acetylphenyl group in the target compound enhances electron-withdrawing effects, improving binding to biological targets compared to benzoyl or thiazolyl derivatives .
- The nitro group at position 5 facilitates redox interactions, a feature shared with and compounds but absent in benzoyl or thiazolyl analogs .
Synthetic Routes :
- The target compound is synthesized via Claisen-Schmidt condensation, whereas analogs like and derivatives require multi-step reactions involving sulfonyl chlorides or heterocyclic coupling .
Biological Relevance :
- Unlike N-(4-benzoylphenyl)benzenesulfonamide (), which shows broad-spectrum bioactivity, the target compound’s chalcone hybrids exhibit specific cytotoxicity, likely due to the nitro group’s role in generating reactive intermediates .
Structural Uniqueness :
- The combination of methyl, nitro, and acetylphenyl groups distinguishes it from simpler sulfonamides (e.g., ) and carboxylic acid derivatives (), enabling tailored interactions in drug-receptor binding .
Biological Activity
Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- (CAS Number: 106240-10-2) is an organic compound that has garnered attention due to its potential biological activities. This compound features a sulfonamide group, which is well-known for its diverse pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C16H15N3O4S
- Molecular Weight : 317.36 g/mol
- Structure : The compound consists of a benzenesulfonamide moiety attached to an acetylphenyl group and a nitro substituent, contributing to its unique biological properties.
The mechanism by which N-(4-acetylphenyl)-2-methyl-5-nitro-benzenesulfonamide exerts its biological effects involves:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting specific enzymes involved in metabolic pathways.
- Binding Affinity : The acetyl groups enhance the compound’s binding affinity to target proteins, increasing efficacy against certain biological targets.
Antimicrobial Activity
Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. In a comparative study:
- Minimum Inhibitory Concentrations (MIC) were determined against various bacterial strains:
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines:
- Apoptosis Induction : Notably, studies have shown that certain derivatives can induce apoptosis in MDA-MB-231 cells, with a significant increase in annexin V-FITC-positive cells observed .
- Selectivity : The compound exhibits selectivity for carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis .
Anti-inflammatory Activity
In vivo studies have demonstrated that derivatives of this compound possess anti-inflammatory properties:
Data Tables
| Biological Activity | Test Organism | Result (MIC/IC50) |
|---|---|---|
| Antimicrobial | E. coli | 6.72 mg/mL |
| S. aureus | 6.63 mg/mL | |
| P. aeruginosa | 6.67 mg/mL | |
| C. albicans | 6.63 mg/mL | |
| Anti-inflammatory | Rat Paw Edema | 94.69% inhibition |
| Anticancer | MDA-MB-231 | Apoptosis induction |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various benzenesulfonamide derivatives, including N-(4-acetylphenyl)-2-methyl-5-nitro-. The results indicated that these compounds could effectively inhibit bacterial growth at low concentrations, suggesting potential use as therapeutic agents against infections .
- Evaluation of Anticancer Properties : Another study focused on the anticancer effects of this compound on breast cancer cell lines, revealing that it not only inhibited cell proliferation but also induced significant apoptosis in treated cells .
- Anti-inflammatory Effects in Animal Models : Research conducted on rats demonstrated that the compound could significantly reduce inflammation markers induced by carrageenan, indicating its potential for treating inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
